Tandospirone hydrochloride
Overview
Description
Tandospirone hydrochloride is an anxiolytic and antidepressant medication primarily used in Japan and China. It belongs to the azapirone class of drugs and is closely related to other azapirones such as buspirone and gepirone . This compound is known for its selective partial agonist activity at the 5-HT1A receptor, which contributes to its therapeutic effects in treating anxiety and depressive disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tandospirone hydrochloride involves several key steps. Initially, NA anhydride undergoes translocation under illumination conditions. The translocation product is then condensed with 1-(4-aminobutyl)-4-(2-pyrimidyl)piperazine. The resulting condensation product is reduced in the presence of palladium on carbon (Pd/C) to form tandospirone. Finally, tandospirone is reacted with an acid to form this compound .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are mild, and the process avoids special equipment requirements. The solvents used in the process can be recycled, making it cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: Tandospirone hydrochloride undergoes various chemical reactions, including:
Oxidation: Tandospirone can be oxidized under specific conditions to form different oxidation products.
Reduction: The reduction of intermediates during its synthesis is a crucial step in forming the final compound.
Substitution: Tandospirone can undergo substitution reactions, particularly involving its piperazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Palladium on carbon (Pd/C) is used as a catalyst for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions on the piperazine ring.
Major Products Formed: The major products formed from these reactions include various intermediates and the final this compound compound .
Scientific Research Applications
Tandospirone hydrochloride has a wide range of scientific research applications:
Mechanism of Action
Tandospirone hydrochloride acts as a potent and selective partial agonist at the 5-HT1A receptor. This receptor is a subtype of the serotonin receptor, which plays a crucial role in regulating mood, anxiety, and other functions. By binding to the 5-HT1A receptor, this compound modulates the release of serotonin, leading to its anxiolytic and antidepressant effects . It has relatively weak affinity for other serotonin receptors and adrenergic receptors, which contributes to its favorable side effect profile .
Comparison with Similar Compounds
Buspirone: Another azapirone with similar anxiolytic properties but different pharmacokinetic profiles.
Gepirone: Similar to tandospirone, it is a 5-HT1A receptor partial agonist used for anxiety and depression.
Ipsapirone: Another 5-HT1A receptor agonist with similar therapeutic effects.
Uniqueness: Tandospirone hydrochloride is unique in its rapid onset of action and favorable side effect profile compared to other anxiolytics. It does not cause significant sedation or muscle relaxation, making it a preferred choice for patients who need to maintain daily activities .
Properties
IUPAC Name |
(1S,2R,6S,7R)-4-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O2.ClH/c27-19-17-15-4-5-16(14-15)18(17)20(28)26(19)9-2-1-8-24-10-12-25(13-11-24)21-22-6-3-7-23-21;/h3,6-7,15-18H,1-2,4-5,8-14H2;1H/t15-,16+,17+,18-; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVFJYKNBOHIMH-DPFKZJTMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)CCCCN4CCN(CC4)C5=NC=CC=N5.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1[C@H]3[C@@H]2C(=O)N(C3=O)CCCCN4CCN(CC4)C5=NC=CC=N5.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30ClN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30243943 | |
Record name | Tandospirone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30243943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99095-10-0 | |
Record name | Tandospirone hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099095100 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tandospirone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30243943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TANDOSPIRONE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RWR6SLB9P6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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